molecular formula C24H30O7 B1151471 Odonicin CAS No. 51419-51-3

Odonicin

Cat. No.: B1151471
CAS No.: 51419-51-3
M. Wt: 430.5 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions

Odonicin can be isolated from the leaves and tender branches of Isodon henryi. The isolation process involves extraction with organic solvents followed by chromatographic purification . The chemical structure of this compound is 6α,15α-diacetoxy-7β,20-epoxy-7α-hydroxy-ent-kaur-2,16-dien-1-one .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions

Odonicin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of odonicin involves its interaction with various molecular targets and pathways. Its antitumor activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells. This compound may also inhibit the growth of bacteria and viruses by interfering with their cellular processes .

Comparison with Similar Compounds

Odonicin is part of the ent-kaurene diterpenoid family, which includes compounds such as:

  • Isodoacetal
  • Nodosinin
  • Enmenin
  • Oridonin
  • Lasiodonin
  • Maoyerabdosin

Compared to these similar compounds, this compound is unique due to its specific chemical structure, which includes 6α,15α-diacetoxy-7β,20-epoxy-7α-hydroxy-ent-kaur-2,16-dien-1-one . This structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

[(1S,2S,5R,7R,8S,9S,10S,11R)-7-acetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h8-9,15-16,18-20,28H,1,6-7,10-11H2,2-5H3/t15-,16+,18-,19-,20+,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZWMBLJPXPZSQ-CMJIRCKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(C=CC(=O)C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@@]3(CO[C@]1([C@]45[C@H]3CC[C@H](C4)C(=C)[C@H]5OC(=O)C)O)C(=O)C=CC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Odonicin and where is it found?

A1: this compound is an ent-kaurene diterpenoid primarily isolated from plants within the Isodon genus, formerly known as Rabdosia. These plants are frequently used in traditional Chinese medicine. For example, this compound has been isolated from Isodon henryi [], Isodon japonicus [], and Isodon nervosus [], as well as Rabdosia nervosa [, ].

Q2: What is the chemical structure of this compound?

A2: While a specific molecular formula and weight weren't explicitly provided in the abstracts, the structure of this compound was determined to be ent-6α, 15α-diacetoxy-7β,20-epoxy-7α-hydroxykaura-2,16-dien-1-one []. This information, along with spectroscopic data from various techniques like NMR and mass spectrometry, allows for a complete structural characterization.

Q3: What analytical methods are commonly used to identify and quantify this compound?

A3: High Performance Liquid Chromatography (HPLC) is a prominent method for both identifying and quantifying this compound in plant material []. Researchers utilize a Diamonsil C18 chromatographic column with a methanol-water mobile phase for separation, followed by detection at a wavelength of 227 nm [].

Q4: Are there any known derivatives or structural analogs of this compound found in the same plant species?

A4: Yes, several other ent-kaurene diterpenoids are often found alongside this compound in Isodon and Rabdosia species. These include:

  • Nodosinin: A B-secokaurene derivative closely related to Isodoacetal and found in Isodon japonicus [].
  • Isodocarpin: Isolated alongside this compound from Isodon nervosus [].
  • Lasiodonin: Identified in Isodon Japonica, marking the first time this compound was isolated from the plant [].

Q5: Have any studies explored the structure-activity relationships (SAR) of this compound or its analogs?

A5: While the provided abstracts don't delve into specific SAR studies for this compound, understanding the structural similarities and differences between this compound and related diterpenoids like Nodosinin and Isodocarpin [, ] is crucial for future investigations into their respective biological activities and potential medicinal applications.

Q6: What is the historical context of this compound research?

A6: Research on this compound and other diterpenoids from Isodon and Rabdosia species has been ongoing for several decades. Early studies focused on the isolation and structural elucidation of these compounds [], with subsequent research exploring their potential biological activities.

Q7: Are there any known applications of this compound outside of basic research?

A7: While this compound itself hasn't been widely developed for commercial applications, ent-kaurene diterpenoids as a class are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties []. This suggests that further research into this compound and its analogs could potentially lead to the development of new pharmaceuticals or other valuable compounds.

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